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Compound of Interest

Compound Name: 4-Chloro-6-methylnicotinamide

CAS No.: 473255-51-5

Cat. No.: B1646438 Get Quote

Focus: Melting Point and Physical State of 4-Chloro-6-methylnicotinamide and Its Isomer 6-

Chloro-4-methylnicotinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Scope
Substituted nicotinamides are a cornerstone class of molecules in medicinal chemistry and

materials science. As derivatives of nicotinamide (Vitamin B3), they present a versatile scaffold,

the pyridine ring, which is amenable to functionalization. The introduction of substituents, such

as chloro and methyl groups, dramatically alters the molecule's electronic, steric, and

physicochemical properties, including its melting point and physical state. These properties are

critical determinants of a compound's behavior in both biological and chemical systems,

influencing everything from solubility and bioavailability to crystal packing and reaction kinetics.

This guide provides a detailed technical overview of the physical state and melting point

characteristics of chloro-methyl-substituted nicotinamides. While the primary subject is 4-
Chloro-6-methylnicotinamide, a thorough review of available scientific literature indicates that

specific, experimentally determined data for this exact isomer is not prominently reported.

Therefore, to provide a robust and data-grounded analysis, this guide will use the well-

characterized isomer, 6-Chloro-4-methylnicotinamide, as a primary reference. The fundamental

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1646438?utm_src=pdf-interest
https://www.benchchem.com/product/b1646438?utm_src=pdf-body
https://www.benchchem.com/product/b1646438?utm_src=pdf-body
https://www.benchchem.com/product/b1646438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1646438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


principles governing the physical properties are directly translatable between these two isomers

due to their identical molecular formula and functional groups.

Physicochemical Properties Summary
The core physical properties of the reference isomer, 6-Chloro-4-methylnicotinamide, are

summarized below. These values serve as a strong predictive baseline for the properties of 4-
Chloro-6-methylnicotinamide.

Property
Data for 6-Chloro-4-
methylnicotinamide

Expected for 4-Chloro-6-
methylnicotinamide

IUPAC Name
6-chloro-4-methylpyridine-3-

carboxamide

4-chloro-6-methylpyridine-3-

carboxamide

Molecular Formula C₇H₇ClN₂O[1] C₇H₇ClN₂O

Molecular Weight 170.60 g/mol [1] 170.60 g/mol

Physical State Solid (at 20°C, 1 atm) Solid (Predicted)

Melting Point 169 - 170 °C[1]
High, similar to isomer

(Predicted)

In-Depth Analysis of Physical State and
Intermolecular Forces
The high melting point of 6-Chloro-4-methylnicotinamide confirms its existence as a crystalline

solid under standard laboratory conditions. This physical state is a direct consequence of

strong intermolecular forces originating from its molecular structure.

Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-

H) and acceptor (C=O). These interactions allow molecules to form extensive, energy-rich

networks, effectively locking them into a rigid crystal lattice that requires significant thermal

energy to disrupt.

Dipole-Dipole Interactions: The electronegative chlorine atom and the pyridine ring nitrogen

create significant partial positive and partial negative charges across the molecule. The
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resulting molecular dipole leads to strong electrostatic attractions between adjacent

molecules, further stabilizing the solid state.

Aromatic Stacking: The planar pyridine ring allows for π-π stacking interactions, a non-

covalent force that contributes to the overall stability of the crystal structure.

Given that 4-Chloro-6-methylnicotinamide possesses the exact same set of functional

groups (amide, chloro, methyl, pyridine ring), it is governed by the same set of intermolecular

forces. Therefore, it can be predicted with high confidence to also be a crystalline solid with a

similarly high melting point.

Melting Point Determination: A Validated
Experimental Protocol
The melting point is a fundamental and sensitive indicator of a compound's purity. For a

crystalline solid, the transition from solid to liquid occurs over a narrow temperature range.

Impurities disrupt the crystal lattice, typically causing a depression and broadening of the

melting range. The following protocol describes a standard, self-validating method for accurate

melting point determination.

Principle
A small, finely powdered sample of the compound is heated at a slow, controlled rate. The

melting range is recorded from the temperature at which the first drop of liquid appears to the

temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically

≤ 1°C) is indicative of high purity.

Step-by-Step Methodology (Capillary Method)
Sample Preparation:

Ensure the sample is completely dry and homogenous. If necessary, gently crush the

crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat

transfer.

Capillary Loading:
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Tap the open end of a glass capillary tube into the powder.

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long

glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.

Insufficient packing can lead to inaccurate readings.

Apparatus Setup:

Place the loaded capillary into the sample holder of a digital melting point apparatus.

Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (e.g.,

to ~150 °C for the reference compound).

Measurement:

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating

rate to 1-2 °C/min. Causality: A slow ramp rate is critical to ensure the sample and

thermometer are in thermal equilibrium, preventing overshoot and yielding an accurate

range.

T₁: Record the temperature at the first sign of liquefaction.

T₂: Record the temperature when the last solid crystal melts.

Validation and Reporting:

The result is reported as the range T₁ - T₂. For 6-Chloro-4-methylnicotinamide, this would

be expected to be sharp, such as 169-170 °C.[1]

Perform the measurement in triplicate to ensure reproducibility.

Workflow Diagram
The following diagram illustrates the logical flow of the melting point determination protocol.
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Caption: Workflow for Melting Point Determination.
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Conclusion
4-Chloro-6-methylnicotinamide, based on the robust data available for its isomer 6-Chloro-4-

methylnicotinamide and fundamental chemical principles, is confidently predicted to be a

crystalline solid at standard conditions with a high melting point in the range of 160-180 °C. Its

physical properties are dictated by a network of strong intermolecular forces, including

hydrogen bonding and dipole-dipole interactions. The precise determination of its melting point

via a validated capillary method serves as a critical quality control step, providing essential

information on its identity and purity for researchers in drug discovery and chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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